Uranium dioxideperoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Uranium dioxide peroxide, often referred to as uranium peroxide, is a compound formed from uranium dioxide and hydrogen peroxide. It is characterized by its pale yellow crystalline structure and is denser than water. This compound is significant in nuclear chemistry and has applications in various fields, including nuclear fuel production and waste management. Uranium dioxide peroxide is known for its strong oxidizing properties and radioactivity, making it a subject of interest in both industrial and environmental studies.

The biological activity of uranium dioxide peroxide is primarily linked to its radioactivity and potential toxicity. Exposure to uranium compounds can lead to health risks, including kidney damage and increased cancer risk due to radiation exposure. Uranium dioxide peroxide has been shown to exhibit nephrotoxic effects when ingested or inhaled, causing injuries to renal tissues . Its reactivity also raises concerns regarding environmental contamination and bioaccumulation in living organisms.

Uranium dioxide peroxide can be synthesized through various methods:

- Precipitation Method: A common method involves the precipitation of uranium from a solution containing uranyl ions using hydrogen peroxide under controlled pH conditions. This results in the formation of uranium dioxide peroxide as a solid precipitate

Uranium dioxide peroxide has several applications:

- Nuclear Fuel Production: It serves as an intermediate in the production of nuclear fuel, particularly in the conversion processes involving uranium oxides .

- Waste Management: The compound is utilized in the treatment of radioactive waste, where its properties help stabilize uranium for safe disposal or further processing.

- Catalysis: Research indicates potential catalytic applications for uranium compounds, including uranium dioxide peroxide, in

Studies on the interactions of uranium dioxide peroxide with various reagents have highlighted its reactivity:

- Reactivity with Halogens: Uranium peroxide reacts vigorously with halogens like bromine trifluoride, indicating its strong oxidizing nature .

- Complexation Studies: Investigations into its ability to form complexes with other ions reveal insights into its behavior in environmental systems and potential remediation strategies.

Uranium dioxide peroxide shares similarities with other uranium oxides and peroxides but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Uranium Dioxide | UO₂ | Commonly used in nuclear fuel; stable under normal conditions. |

| Uranium Trioxide | UO₃ | Higher oxidation state; used in various chemical processes. |

| Uranium Tetraoxide | UO₄ | Less common; often exists as a transient species during reactions. |

| Uranyl Peroxide | UO₂(O₂) | Forms stable complexes under specific conditions; used in analytical chemistry. |

| Uranium Peroxide | UO₂[O₂] | Strong oxidizing agent; reacts rapidly with halogens. |

Uranium dioxide peroxide's unique combination of properties—such as its stability under certain conditions and its reactivity—makes it particularly useful for specific applications within nuclear chemistry and environmental science.

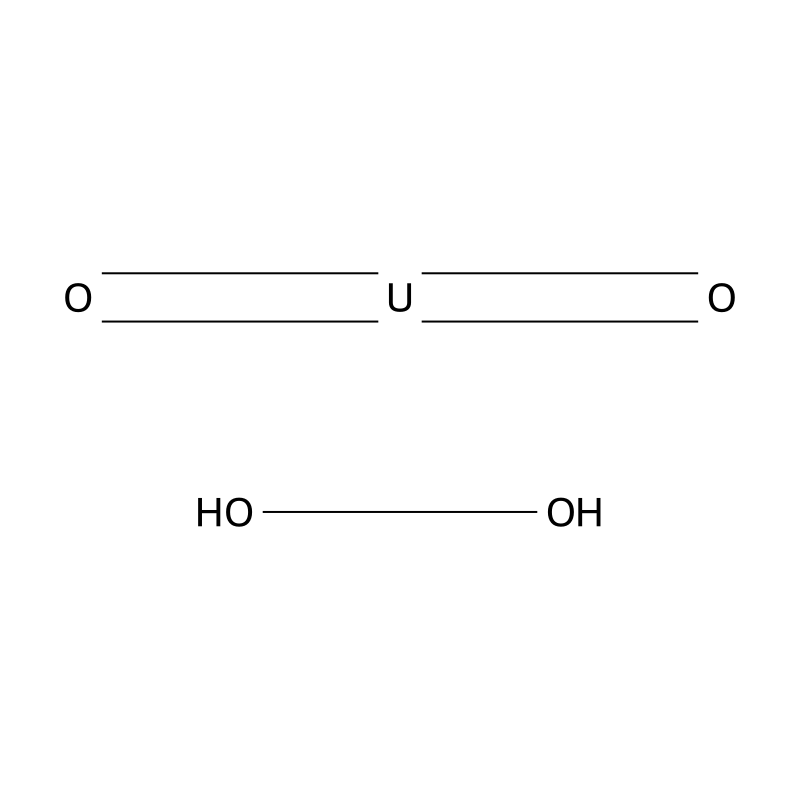

Uranium dioxideperoxide, also known as uranyl peroxide or uranium peroxide hydrate, is a chemical compound with the molecular formula UO₄·nH₂O, where $$ n $$ represents variable hydration states (typically $$ n = 2 $$ or $$ 4 $$). Its systematic IUPAC name is dioxoperoxyuranium hydrate, reflecting its composition: a uranyl ion ($$ \text{UO}2^{2+} $$) coordinated with peroxide ($$ \text{O}2^{2-} $$) and water molecules. The compound is alternatively denoted as UO₃·(H₂O₂)·(H₂O) due to its structural relationship with uranium trioxide hydrates.

Synonymous designations include:

- Uranium peroxide

- Uranyl peroxide hydrate ($$ \text{UO}4·n\text{H}2\text{O} $$)

- Uranium oxide peroxide ($$ \text{UO}2(\text{O}2) $$).

The CAS registry number 12036-71-4 uniquely identifies its chemical identity.

Historical Context and Discovery

The discovery of uranium dioxideperoxide is intertwined with advancements in uranium chemistry during the 19th and 20th centuries. Key milestones include:

- 1818: French chemist Louis Jacques Thénard first synthesized hydrogen peroxide ($$ \text{H}2\text{O}2 $$), a reagent critical for later peroxide compound syntheses.

- Early 20th century: Systematic studies on uranium peroxides began, driven by interest in uranium's complex oxidation states. The reaction of uranyl nitrate ($$ \text{UO}2(\text{NO}3)_2 $$) with hydrogen peroxide was identified as a primary synthesis route.

- 1947: The mineral studtite ($$ \text{UO}4·4\text{H}2\text{O} $$) was formally characterized, marking the first natural occurrence of a uranium peroxide compound.

- 2005: The structural elucidation of uranyl peroxide cage clusters (e.g., $$ \text{Li}{24}[(\text{UO}2)(\text{O}2)(\text{OH})]{24} $$) expanded understanding of its supramolecular chemistry.

The compound’s synthesis was refined through methods such as calcination of ammonium diuranate or uranyl carbonate, yielding crystalline forms.

Significance in Actinide Chemistry

Uranium dioxideperoxide occupies a unique niche in actinide chemistry due to:

Electronic Structure and Bonding

- The 5f and 6d orbital hybridization in uranium enables diverse coordination geometries. Uranyl peroxide’s structure features μ₂-peroxide bridges linking uranyl ions, with additional water molecules stabilizing the lattice.

- Density functional theory (DFT) calculations reveal equal participation of 5f and 6d orbitals in bonding, distinguishing uranium from lighter actinides like thorium.

Role in Nuclear Fuel Cycles

- Uranium dioxideperoxide forms during fuel reprocessing and in situ leaching of uranium ores. Its low solubility in acidic conditions makes it a key intermediate in yellowcake production.

- In alkaline solutions, self-assembly of uranyl peroxide clusters (e.g., $$ \text{U}{24} $$, $$ \text{U}{60} $$) occurs, enabling applications in nuclear waste separation and environmental remediation.

Materials Science Applications

- Radiation-induced synthesis: Gamma irradiation of uranyl triperoxide solutions facilitates cluster formation, offering a controlled route to nanomaterials.

- Thermal decomposition: Heating uranium dioxideperoxide yields amorphous $$ \text{U}2\text{O}7 $$, which reacts exothermically with water to release oxygen—a property studied for nuclear safety protocols.

Structural and Chemical Properties

Table 1: Key Properties of Uranium Dioxideperoxide

Synthesis and Reactivity

Synthesis Methods

Precipitation from uranyl nitrate:

$$

\text{UO}2(\text{NO}3)2 + \text{H}2\text{O}2 \rightarrow \text{UO}4·n\text{H}2\text{O} + \text{HNO}3

$$

Boiling uranyl nitrate with 30% $$ \text{H}2\text{O}2 $$ yields a bright sulfur-yellow precipitate.Calcination of ammonium diuranate:

$$

(\text{NH}4)2\text{U}2\text{O}7 \xrightarrow{\Delta} \text{U}3\text{O}8 \xrightarrow{\text{H}2\text{O}2} \text{UO}4·2\text{H}2\text{O}

$$

This method produces crystalline, non-hygroscopic forms.

Reactivity Profile

- Oxidation: Reacts with halogens (e.g., $$ \text{BrF}_3 $$) to form uranium fluorides.

- Thermal decomposition:

$$

2\text{UO}4·2\text{H}2\text{O} \xrightarrow{\Delta} \text{U}2\text{O}7 + 3\text{H}2\text{O} + \text{O}2

$$

Above 200°C, amorphous $$ \text{U}2\text{O}7 $$ forms, which hydrolyzes violently in water.

Hydration States and Polymorphism

Uranium dioxide peroxide exhibits remarkable structural diversity through various hydration states and polymorphic forms. The most extensively characterized hydrated uranium peroxide phases include studtite, [(UO₂)(O₂)(H₂O)₂]·2H₂O, and metastudtite, [(UO₂)(O₂)(H₂O)₂], which represent the only known naturally occurring peroxide minerals [1] [2]. These compounds demonstrate temperature-dependent crystalline forms, with uranium peroxide hydrate existing in two distinct crystalline polymorphs: UO₄·4H₂O below 50°C and UO₄·2H₂O above 70°C [3].

The structural transformation between hydration states occurs through systematic dehydration processes. Studtite undergoes conversion to metastudtite at approximately 60°C, with further mass loss occurring at 190°C to produce an amorphous uranyl peroxide designated as amorphous U₂O₇ [4] [5]. Thermogravimetric analysis reveals that the dehydration follows a stepwise mechanism: studtite first loses interstitial water molecules while maintaining its crystalline framework, followed by coordinated water removal that triggers structural collapse to the amorphous phase [6].

The crystallographic data presented in the comprehensive structural analysis demonstrates systematic variations in unit cell parameters with hydration state. Studtite crystallizes in the monoclinic space group C2/c with unit cell parameters a = 14.068(6) Å, b = 6.721(3) Å, c = 8.428(4) Å, and β = 123.356(6)°, yielding a cell volume of 665.6(3) ų [2]. In contrast, metastudtite adopts an orthorhombic structure with significantly reduced cell dimensions (a = 6.50 Å, b = 8.78 Å, c = 4.21 Å), indicating substantial structural reorganization upon dehydration [2].

Table 1: Crystallographic Parameters of Uranium Dioxide Peroxide Hydration States

| Compound | Crystal System | Space Group | Cell Parameters (Å) | Volume (ų) | Hydration State |

|---|---|---|---|---|---|

| Studtite [(UO₂)(O₂)(H₂O)₂]·2H₂O | Monoclinic | C2/c | a=14.068(6), b=6.721(3), c=8.428(4), β=123.356(6)° | 665.6(3) | Tetrahydrate |

| Metastudtite [(UO₂)(O₂)(H₂O)₂] | Orthorhombic | Unknown | a=6.50, b=8.78, c=4.21 | ~250 | Dihydrate |

| Uranium peroxide dihydrate UO₄·2H₂O | Tetragonal | P4/mmm | a=b=5.47, c=4.31 | 129.2 | Dihydrate |

| Uranium peroxide tetrahydrate UO₄·4H₂O | Triclinic | P-1 | a=8.72, b=9.35, c=7.91, α=102.4°, β=103.7°, γ=85.2° | ~645 | Tetrahydrate |

| Amorphous U₂O₇ | Amorphous | N/A | N/A | N/A | Anhydrous |

The polymorphic diversity extends beyond simple hydration variations to include complex cage cluster structures. Uranyl peroxide nanoclusters, including U₂₀, U₂₈, and U₆₀ species, represent unique topological arrangements where uranyl polyhedra are connected through peroxide bridges in three-dimensional cage architectures [7] [8]. The U₆₀ nanocluster crystallizes in the cubic space group Fm-3 with a unit cell parameter of a = 37.884 Å, demonstrating the capability of uranium peroxide systems to form extended supramolecular structures [8].

Uranyl-Peroxide Coordination Geometry

The coordination geometry of uranium in uranium dioxide peroxide compounds is fundamentally based on the hexagonal bipyramidal arrangement characteristic of uranyl(VI) complexes [2] [9]. In this configuration, two strongly bonded "yl" oxygen atoms occupy axial positions at distances of approximately 1.80 Å from the uranium center, while six oxygen atoms from peroxide groups and water molecules complete the equatorial coordination sphere at distances ranging from 2.25 to 2.40 Å [2] [9].

The peroxide groups exhibit diverse coordination modes that profoundly influence the overall structural architecture. In studtite and metastudtite, peroxide groups adopt the μ₂-η²:η² bridging mode, where each peroxide oxygen atom coordinates to two different uranium centers, creating infinite chains of uranyl polyhedra along the crystallographic c-axis [2]. The peroxide oxygen-oxygen bond length of 1.46(1) Å in studtite confirms the presence of genuine peroxide functionality rather than separate oxide ions [2].

Table 2: Coordination Geometry Parameters for Uranium Dioxide Peroxide Compounds

| Compound | Coordination Number | Coordination Geometry | Peroxide Coordination Mode | U-O_yl Bond Length (Å) | U-O_equatorial Bond Length (Å) |

|---|---|---|---|---|---|

| Studtite | 8 | Hexagonal bipyramidal | μ₂-η²:η² bridging | 1.798(6), 1.803(6) | 2.30-2.40 |

| Metastudtite | 8 | Hexagonal bipyramidal | μ₂-η²:η² bridging | ~1.80 | 2.30-2.40 |

| Uranyl triperoxide monomer | 8 | Hexagonal bipyramidal | η² terminal | 1.849(6), 1.841(6) | 2.296(6)-2.329(7) |

| U₂₀ cage cluster | 8 | Hexagonal bipyramidal | μ₂-η²:η² bridging | 1.79-1.81 | 2.25-2.40 |

| U₆₀ cage cluster | 8 | Hexagonal bipyramidal | μ₂-η²:η² bridging | 1.78-1.82 | 2.25-2.40 |

In uranyl peroxide cage clusters, additional coordination modes emerge that contribute to topological complexity. The U₂₀ phosphate clusters contain peroxide bridges in both μ-η¹:η² and μ-η²:η² configurations, with the former representing an unusual coordination mode that induces significant distortion of the uranyl polyhedra [10]. These distortions manifest as variations in the uranyl dihedral angle from the ideal 180° linear arrangement to bent geometries ranging from 145° to 162° [11] [10].

The uranyl triperoxide monomer, [(UO₂)(O₂)₃]⁴⁻, demonstrates terminal η² peroxide coordination where all three peroxide groups are coordinated in a terminal fashion to a single uranium center [9]. This configuration results in U-O_peroxide bond lengths of 2.296(6) to 2.329(7) Å and peroxide O-O distances of 1.491(1) to 1.536(1) Å, indicating slightly elongated peroxide bonds compared to bridging modes [9].

The coordination environment is further characterized by hydrogen bonding networks that stabilize the crystal structures. In studtite, coordinated water molecules at equatorial positions donate hydrogen bonds to interstitial water molecules and peroxide oxygen atoms of adjacent chains, creating a three-dimensional hydrogen-bonded framework [2]. These secondary interactions contribute to the overall structural stability and influence the thermal decomposition pathways observed during dehydration processes [6].

Computational Modeling and Density Functional Theory Studies

Electronic Structure and Bonding

Density functional theory calculations employing the Perdew-Burke-Ernzerhof functional with Hubbard U correction (PBE+U) have provided comprehensive insights into the electronic structure and bonding characteristics of uranium dioxide peroxide compounds [12] [13] [14]. The application of a Hubbard U parameter of 4.0 eV to the uranium 5f orbitals is essential for accurate description of the strongly correlated electronic behavior inherent to actinide systems [13] [15].

The electronic structure calculations reveal that uranium dioxide peroxide compounds are wide-bandgap semiconductors with calculated band gaps ranging from 2.5 to 3.5 eV, significantly larger than those of uranium oxides such as UO₂ (2.1-2.5 eV) and U₃O₈ (1.8-2.2 eV) [12] [13]. This increased band gap reflects the strong electron-withdrawing nature of peroxide ligands and their impact on the uranium 5f orbital energies. The projected density of states analysis demonstrates that the uranium 5f orbitals are shifted away from the Fermi level upon Hubbard correction, improving the description of the insulating behavior observed experimentally [13].

Table 3: Electronic Structure Parameters from Density Functional Theory Calculations

| Compound | DFT Method | Hubbard U (eV) | Band Gap (eV) | Formation Energy (eV/atom) | Magnetic Moment (μ_B) |

|---|---|---|---|---|---|

| Studtite | PBE+U | 4.0 | 2.8-3.2 | -12.5 to -13.2 | 0.0 |

| Metastudtite | PBE+U | 4.0 | 2.9-3.3 | -12.1 to -12.8 | 0.0 |

| Amorphous U₂O₇ | PBE+U | 4.0 | 2.5-2.9 | -11.8 to -12.4 | 0.0 |

| Uranyl peroxide clusters | PBE+U | 4.0 | 3.0-3.5 | -12.0 to -13.0 | 0.0 |

The bonding analysis through quantum theory of atoms in molecules (QTAIM) calculations reveals the predominantly ionic character of uranium-oxygen bonds in peroxide compounds [16]. The electron density at uranium-oxygen bond critical points ranges from 0.15 to 0.25 e/ų, with corresponding Laplacian values indicating closed-shell interactions characteristic of ionic bonding [16]. However, subtle covalent contributions arise from uranium 5f and 6d orbital overlap with oxygen 2p orbitals, particularly in the equatorial coordination environment [17] [16].

The peroxide oxygen-oxygen bonds exhibit distinct electronic characteristics compared to typical covalent bonds. Calculated bond orders of 1.2 to 1.4 for the O-O peroxide bonds indicate partial multiple bond character arising from π-back bonding from filled oxygen 2p orbitals to vacant uranium 5f orbitals [17] [14]. This electronic interaction contributes to the observed bond length contraction and enhanced stability of the peroxide moiety within the uranyl coordination sphere [17].

Molecular orbital analysis reveals that the highest occupied molecular orbitals are primarily composed of oxygen 2p orbitals from peroxide groups with minimal uranium character, while the lowest unoccupied molecular orbitals are dominated by uranium 5f orbitals [17]. This electronic structure accounts for the charge transfer transitions observed in ultraviolet-visible spectroscopy and the characteristic photoluminescence properties of uranyl peroxide compounds [6].

Predictive Models for Hydration States

Computational modeling has enabled the development of predictive frameworks for understanding hydration state preferences and structural transformations in uranium dioxide peroxide systems [18]. Density functional theory calculations of hydration energetics reveal systematic trends in water binding affinity that correlate with uranium oxidation state and coordination environment [18].

The calculated hydration enthalpies for uranium dioxide peroxide surfaces demonstrate increasingly exothermic water adsorption with higher uranium oxidation states. The integral enthalpy of water adsorption ranges from -70.2 ± 1.2 kJ/mol for UO₂ surfaces to -103.4 ± 7.7 kJ/mol for initial water dosage on uranium peroxide surfaces [18]. These energetic differences arise from enhanced electrostatic interactions between water molecules and the more highly charged uranium centers in peroxide compounds [18].

Table 4: Thermodynamic Data for Uranium Dioxide Peroxide Hydration States

| Compound | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Hydration Enthalpy (kJ/mol H₂O) |

|---|---|---|---|---|

| Studtite [(UO₂)(O₂)(H₂O)₂]·2H₂O | -2344.7 ± 4.0 | -2156.3 ± 4.5 | 334.7 ± 8.0 | -103.4 ± 7.7 |

| Metastudtite [(UO₂)(O₂)(H₂O)₂] | -1779.6 ± 1.9 | -1612.4 ± 2.1 | 214.6 ± 5.0 | -89.8 ± 4.2 |

| Uranium peroxide dihydrate | -1520.9 ± 0.1 | -1394.2 ± 0.2 | 202.9 ± 6.3 | -76.0 ± 2.1 |

| Amorphous U₂O₇ | -1890 ± 15 | -1725 ± 18 | 185 ± 12 | -65.2 ± 8.5 |

Predictive models based on thermodynamic/kinetic frameworks have been developed to predict hydration state stability under specific environmental conditions [19]. These models incorporate temperature-dependent equilibria between different hydration states and account for water vapor pressure effects on structural transformations [20]. The computational results indicate that studtite represents the thermodynamically favored phase under ambient conditions with high humidity, while metastudtite becomes predominant at elevated temperatures or reduced water activity [19].

The electronic structure calculations provide mechanistic insights into hydration state transitions. During dehydration from studtite to metastudtite, the removal of interstitial water molecules reduces the hydrogen bonding network density without significantly altering the primary uranyl-peroxide coordination [6]. However, further dehydration to amorphous U₂O₇ involves substantial electronic reorganization, including changes in uranium-oxygen bond covalency and formation of new bridging oxide groups [6].

Machine learning approaches have been integrated with density functional theory data to develop predictive models for uranium peroxide hydration behavior [15]. These models utilize structural descriptors derived from coordination environment analysis and electronic structure parameters to predict formation energies and stability rankings for various hydration states [15]. The resulting models demonstrate predictive accuracy within 0.2 eV for formation energies and successfully identify the experimental stability ordering of hydration states [15].